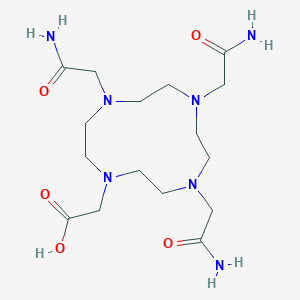
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine, also known as 2-EPEA, is an organic compound that is used as a synthetic intermediate in the production of various pharmaceuticals. It is also used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research conducted by Obuah et al. (2014) explored the use of pyrazolylamine ligands in the catalysis of ethylene to produce high molecular weight polyethylene when activated with aluminum co-catalysts. This study highlights the versatility of these compounds in polymerization reactions under different conditions, yielding products with varying molecular weights and polydispersity indices. This demonstrates the compound's potential in the field of polymer science and material engineering (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the compound's utility in creating heterocyclic structures that could be of interest in developing new pharmaceuticals or materials with specific chemical properties. These derivatives were achieved through cyclization reactions, indicating the compound's role in constructing complex molecular architectures (El‐Sayed et al., 2008).
Antimicrobial Activity
A study by Asif et al. (2021) on the synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and their evaluation as antibacterial agents emphasizes the compound's potential in contributing to the development of new antimicrobial agents. This research not only expands the chemical repertoire of 1,3,4-oxadiazole derivatives but also explores their practical applications in combating pathogenic bacteria (Asif et al., 2021).
Material Synthesis
Trofimov et al. (2007) demonstrated the synthesis of 2-(1-aminoethenyl)pyrroles and 1-amino-3-iminopyrrolizines by coupling 2-cyano-1-ethylthioethenylpyrroles with amines, showcasing the compound's utility in material science for creating functionalized molecules with potential electronic or optical applications (Trofimov et al., 2007).
Eigenschaften
IUPAC Name |
2-[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-14-7-3-4-8(14)10-12-9(5-6-11)15-13-10/h3-4,7H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWXJVMOOJMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)


![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)





![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)